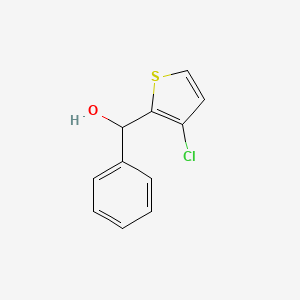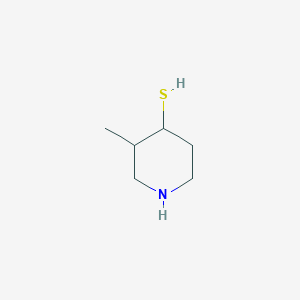
3-Methyl-piperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-piperidine-4-thiol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The addition of a thiol group (-SH) at the fourth position and a methyl group (-CH3) at the third position of the piperidine ring gives rise to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-piperidine-4-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 3-methyl-4-piperidone, the thiol group can be introduced using thiolating agents under controlled conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers or other substituted products.
Scientific Research Applications
3-Methyl-piperidine-4-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving thiol groups.
Medicine: Piperidine derivatives, including this compound, are explored for their potential pharmacological activities, such as antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-piperidine-4-thiol involves its interaction with molecular targets through the thiol group. Thiol groups are known to form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Piperidine: The parent compound without the methyl and thiol groups.
3-Methyl-piperidine: Lacks the thiol group.
4-Piperidinethiol: Lacks the methyl group.
Comparison: 3-Methyl-piperidine-4-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3-methylpiperidine-4-thiol |
InChI |
InChI=1S/C6H13NS/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3 |
InChI Key |
QJVCCHIMVYBPDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


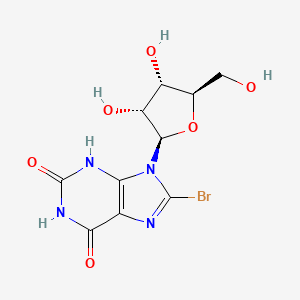
![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13083276.png)
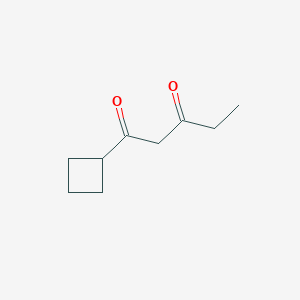
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
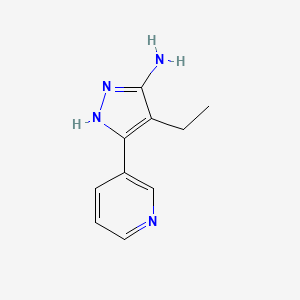
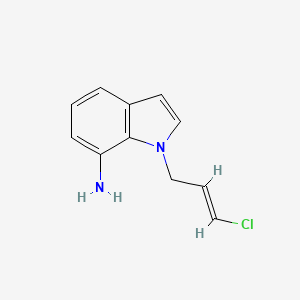
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
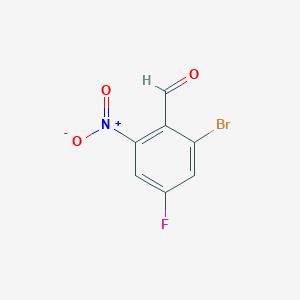
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
![Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13083330.png)
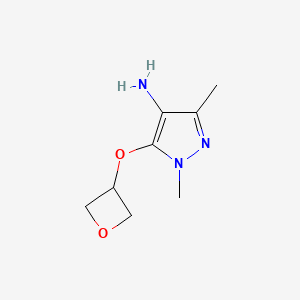
![Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)
